Basicity Difference: Amidine vs. Acetamide Side Chain
The ethanimidamide side chain of the target compound confers dramatically higher basicity compared to the acetamide moiety found in 2-(1H-indol-1-yl)acetamide and 2-(indolin-1-yl)acetamide. The conjugate acid of acetamide has a measured pKa of -0.62 ± 0.07, while acetamidine (ethanimidamide) hydrochloride exhibits a pKa of 1.60 for the protonated form and an estimated free-base pKa of ~12-13 [1]. This >12 log unit difference means the target compound exists predominantly as a cation at physiological pH, enabling ion-pair interactions and salt formation, whereas acetamide analogs remain neutral. For procurement, the free base form (CAS 1016885-73-6) offers greater formulation flexibility than pre-formed salts.
| Evidence Dimension | Basicity (pKa of conjugate acid / estimated free-base pKa) |
|---|---|
| Target Compound Data | Ethanimidamide group: pKa (conjugate acid) ~1.60; estimated free-base pKa ~12-13 |
| Comparator Or Baseline | Acetamide group: pKa (conjugate acid) = -0.62 ± 0.07 (measured); 2-(1H-indol-1-yl)acetamide (CAS 39597-63-2) |
| Quantified Difference | ΔpKa > 12 log units (free-base basicity); ΔpKa ~2.2 log units (conjugate acid) |
| Conditions | Aqueous solution, 25°C; pKa values from literature for parent functional groups |
Why This Matters
The basicity gap determines protonation state at physiological pH, directly impacting solubility, permeability, and target binding mode – critical factors for lead optimization and procurement decision-making.
- [1] Ward, D. et al. Measured pKa values of protonated aliphatic amides: acetamide pKa = -0.62 ± 0.07. Semantic Scholar / CiNii Research. Retrieved 2026-04-25. View Source
